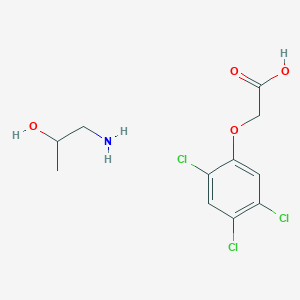

2,4,5-T isopropanolamine salt

Description

Properties

IUPAC Name |

1-aminopropan-2-ol;2-(2,4,5-trichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3.C3H9NO/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-3(5)2-4/h1-2H,3H2,(H,12,13);3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTODFLUDPNNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)O.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927384 | |

| Record name | (2,4,5-Trichlorophenoxy)acetic acid--1-aminopropan-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1319-72-8 | |

| Record name | Acetic acid, (2,4,5-trichlorophenoxy)-, compd. with 1-amino-2-propanol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1319-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-T isopropanolamine salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4,5-Trichlorophenoxy)acetic acid--1-aminopropan-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Fate and Transformation Pathways of 2,4,5 T Isopropanolamine Salt

Dissociation and Hydrolysis Processes in Environmental Media

Conversion of 2,4,5-T Isopropanolamine Salt to 2,4,5-Trichlorophenoxyacetic Acid

In aqueous environments, 2,4,5-T isopropanolamine salt readily dissociates. ontosight.aippqs.gov.infao.orginchem.orgwho.int This salt is formed from the reaction of the weak acid 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and the weak base isopropanolamine. ontosight.aifao.org When dissolved in water, an equilibrium is established where the salt separates into the isopropanolamine cation and the 2,4,5-T anion. This dissociation is typically rapid, with studies on similar amine salts of phenoxy herbicides indicating that it occurs almost instantaneously under most environmental conditions. ppqs.gov.infao.orginchem.orgwho.int

The resulting 2,4,5-T anion can then accept a proton from the water to form the parent acid, 2,4,5-trichlorophenoxyacetic acid. ontosight.aifao.orgwikipedia.org The extent of this conversion is dependent on the pH of the surrounding medium.

Influence of pH on Hydrolysis Kinetics

The rate of hydrolysis of the 2,4,5-T isopropanolamine salt to 2,4,5-T is significantly influenced by the pH of the environmental medium. nih.govresearchgate.netacs.orgrsc.orgsapub.orgresearchgate.net In acidic conditions, the equilibrium shifts towards the formation of the undissociated 2,4,5-T acid. researchgate.net Generally, the hydrolysis of phenoxy acid esters and salts can be catalyzed by both acids and bases. nih.govacs.orgrsc.org For many organic compounds, hydrolysis rates are often measured at standard pH values of 4, 7, and 9 to represent acidic, neutral, and basic conditions, respectively. nih.gov While specific kinetic data for the isopropanolamine salt is limited, the general principle for similar compounds is that the rate of hydrolysis can be expressed as a combination of acid-catalyzed, neutral, and base-catalyzed reactions. acs.orgrsc.org For some related compounds, it has been observed that the reaction is faster under acidic conditions. researchgate.netrsc.org For instance, 2,4,5-T itself is reported to be stable in aqueous solutions at a pH range of 5 to 9. pic.int

Microbial Degradation Mechanisms

The breakdown of 2,4,5-T in the environment is primarily driven by microbial activity. nih.govnih.govmdpi.comresearchgate.netkoreascience.kr Various microorganisms have been identified that can utilize this compound as a source of carbon and energy, leading to its eventual mineralization.

Aerobic Biodegradation Pathways and Associated Microorganisms

Under aerobic conditions, numerous bacteria and some fungi are capable of degrading 2,4,5-T. nih.govnih.govmdpi.comnih.govfrontiersin.org A key organism in this process is the bacterium Burkholderia cepacia (formerly Pseudomonas cepacia) strain AC1100, which can utilize 2,4,5-T as its sole carbon source. nih.govresearchgate.net Other genera known to contain 2,4,5-T degrading species include Nocardioides, Sphingomonas, and Bradyrhizobium. frontiersin.org Fungi such as those from the genera Aspergillus, Penicillium, Trichoderma, Fusarium, and Verticillium have also been shown to degrade 2,4,5-T, although the specific enzymes and pathways are not as well characterized as in bacteria. nih.gov

| Microorganism Type | Genera Involved in 2,4,5-T Degradation |

| Bacteria | Burkholderia (Pseudomonas) nih.govresearchgate.net, Nocardioides frontiersin.org, Sphingomonas frontiersin.org, Bradyrhizobium frontiersin.org |

| Fungi | Aspergillus nih.gov, Penicillium nih.gov, Trichoderma nih.gov, Fusarium nih.gov, Verticillium nih.gov |

Initial Metabolic Steps: Hydroxylation and Side-Chain Cleavage

The initial step in the aerobic biodegradation of 2,4,5-T by bacteria like Burkholderia cepacia AC1100 involves the cleavage of the ether linkage, specifically the removal of the acetate (B1210297) side chain. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netpsu.edu This reaction is catalyzed by a dioxygenase enzyme, converting 2,4,5-T into 2,4,5-trichlorophenol (B144370) (2,4,5-TCP). frontiersin.orgfrontiersin.orgresearchgate.net In B. cepacia AC1100, this enzyme is a two-component system encoded by the tftA and tftB genes. frontiersin.orgfrontiersin.org Subsequently, 2,4,5-TCP undergoes hydroxylation. nih.gov

Role of Specific Bacterial Consortia (e.g., Burkholderia cepacia AC1100)

A notable bacterium capable of aerobically degrading 2,4,5-T is Burkholderia cepacia (formerly Pseudomonas cepacia) strain AC1100, which can utilize it as a sole source of carbon and energy. nih.govnih.gov This strain was isolated through a chemostat enrichment culture and has demonstrated the ability to rapidly and completely degrade 2,4,5-T in contaminated soil. nih.gov Laboratory studies have shown that soil containing up to 5,000 micrograms of 2,4,5-T per gram of soil can be detoxified by treatment with AC1100, enabling the growth of sensitive plants. nih.gov Furthermore, over 90% degradation was observed in soil contaminated with as much as 20,000 micrograms of 2,4,5-T per gram after six weekly treatments with AC1100. nih.gov

The degradation of 2,4,5-T by B. cepacia AC1100 involves a series of enzymatic reactions. The initial step is the conversion of 2,4,5-T to 2,4,5-trichlorophenol (2,4,5-TCP) by a 2,4,5-T oxygenase. psu.eduasm.org Subsequently, a two-component enzyme system, originally termed chlorophenol 4-monooxygenase (TftC and TftD), catalyzes the oxidation of 2,4,5-TCP. psu.edunih.gov TftC functions as an NADH:flavin adenine (B156593) dinucleotide (FAD) oxidoreductase, while TftD is a reduced FAD (FADH2)-utilizing monooxygenase. psu.edu TftD converts 2,4,5-TCP to 2,5-dichloro-p-quinol and then to 5-chlorohydroxyquinol. psu.edu The enzymes responsible for converting 2,4,5-T to 2,4,5-TCP are constitutive, whereas the enzymes that break down 2,4,5-TCP are inducible by 2,4,5-TCP itself. nih.gov The presence of a more easily accessible carbon source can repress the 2,4,5-TCP degradation pathway. nih.gov

Anaerobic Reductive Dechlorination Pathways

Under anaerobic conditions, such as those found in groundwater aquifers, the degradation of 2,4,5-T proceeds through reductive dechlorination. researchgate.netconsensus.app

Involvement of Organohalide-Respiring Bacteria (e.g., Dehalobacter)

Organohalide-respiring bacteria are crucial for the reductive dechlorination of 2,4,5-T. The genus Dehalobacter has been identified as a key player in catalyzing these reactions. researchgate.netfigshare.com These bacteria are obligate halorespiring organisms, meaning they depend on the reductive dechlorination of chlorinated compounds for their growth and energy. nih.gov While some Dehalobacter species are known to dechlorinate chlorinated ethenes and ethanes, their involvement in the dechlorination of chlorinated aromatic compounds like those derived from 2,4,5-T has also been established. researchgate.netnih.gov In enrichment cultures, the growth of Dehalobacter has been directly linked to the dechlorination of chlorinated benzenes. oup.com

Environmental Factors Influencing Microbial Degradation Rates

The rate of microbial degradation of 2,4,5-T is influenced by several environmental factors:

Moisture: The presence of water is essential for microbial activity.

Temperature: Optimal temperatures support higher rates of bacterial metabolism and degradation. For instance, bacterial activity for degrading similar phenoxyacetic herbicides is highest at temperatures between 30°C and 40°C. prakritimitrango.com

Nutrient Levels: The availability of other nutrients can impact microbial populations and their ability to degrade contaminants. The addition of short-chain organic acids or alcohols has been shown to stimulate the onset and rate of 2,4,5-T dehalogenation in methanogenic aquifer samples. nih.gov Conversely, the presence of sulfate (B86663) can inhibit dehalogenation. nih.gov

Acclimated Organisms: The presence of microbial communities already adapted to degrading chlorinated compounds significantly enhances the breakdown of 2,4,5-T. frontiersin.org Soil with a history of contamination often harbors more potent degrading bacterial communities. frontiersin.org

Comparative Biodegradability with Analogous Herbicides

2,4,5-T is generally considered to be less readily biodegradable than the analogous herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). ethz.ch The additional chlorine atom on the aromatic ring of 2,4,5-T likely contributes to its greater resistance to microbial breakdown. ethz.ch While numerous bacterial and fungal strains have been identified that can degrade 2,4-D, fewer aerobic degraders of 2,4,5-T have been reported. frontiersin.orgnih.gov However, specific organisms like Burkholderia cepacia AC1100 have evolved the necessary enzymatic machinery to effectively degrade 2,4,5-T. nih.gov The degradation pathways for both herbicides share similarities, often involving initial cleavage of the ether linkage followed by hydroxylation and ring cleavage.

Table 1: Key Microbial Genera in 2,4,5-T Degradation

| Microbial Genus | Role in Degradation | Aerobic/Anaerobic |

|---|---|---|

| Burkholderia | Aerobic degradation, utilization as a carbon source. nih.govnih.govfrontiersin.org | Aerobic |

| Dehalobacter | Anaerobic reductive dechlorination. researchgate.netfigshare.com | Anaerobic |

| Syntrophorhabdus | Syntrophic metabolization of phenol. researchgate.net | Anaerobic |

| Smithella | Syntrophic metabolization of phenol. researchgate.net | Anaerobic |

| Methanofollis | Methanogenesis, part of syntrophic consortium. researchgate.net | Anaerobic |

| Methanosaeta | Methanogenesis, part of syntrophic consortium. researchgate.net | Anaerobic |

Photochemical Degradation Processes

Photochemical degradation, or photolysis, represents a critical pathway for the breakdown of the herbicide 2,4,5-T in the environment, driven by solar radiation.

Aqueous Photolysis Mechanisms of 2,4,5-Trichlorophenoxyacetic Acid

The breakdown of 2,4,5-T in water through photolysis is a multifaceted process initiated by the absorption of ultraviolet (UV) light. A primary mechanism in this process is reductive dechlorination, where a chlorine atom on the aromatic ring is substituted by a hydrogen atom. This reaction is believed to occur through the formation of an aryl cation after the loss of a chloride ion. Another significant pathway is the cleavage of the ether bond that links the phenoxy ring to the acetic acid side chain, resulting in the formation of 2,4,5-trichlorophenol. Homolytic cleavage of the carbon-chlorine bond can also take place, producing highly reactive radical species that contribute to further degradation.

Identification of Photodegradation Products

The photolysis of 2,4,5-T leads to a variety of degradation products. A major product formed through the cleavage of the ether linkage is 2,4,5-trichlorophenol. Other identified intermediates include various dechlorinated and hydroxylated derivatives of the parent compound. For instance, the step-wise removal of chlorine atoms results in the formation of dichlorinated and monochlorinated phenoxyacetic acids. Ultimately, under ideal conditions, complete mineralization can occur, breaking down the compound into carbon dioxide, water, and inorganic chloride.

Table 1: Identified Photodegradation Products of 2,4,5-T

| Photodegradation Product |

| 2,4,5-trichlorophenol |

| 2,5-dichlorophenol |

| 2,4-dichlorophenol |

| Resorcinol (1,3-dihydroxybenzene) |

| Hydroquinone (1,4-dihydroxybenzene) |

| 4-chlororesorcinol |

| 1,2,4-trihydroxybenzene |

| 2,4-Dichlorophenoxyacetic acid |

| 2,5-Dichlorophenoxyacetic acid |

| 4-Chlorophenoxyacetic acid |

| Glycolic acid |

| Aldehydes |

| Organic acids |

| This table is interactive and can be sorted by clicking on the column header. |

Influence of Photosensitizers and Environmental Conditions

The rate of 2,4,5-T photodegradation is significantly affected by the presence of photosensitizers and prevailing environmental conditions. Natural photosensitizers found in aquatic systems, such as humic and fulvic acids, can accelerate the degradation process by producing reactive oxygen species. However, these substances can also have a light-screening effect, which may inhibit direct photolysis. The presence of certain inorganic species, like iron salts, can also enhance the rate of photodegradation.

Persistence in Various Environmental Matrices

The persistence of 2,4,5-T in the environment is highly dependent on the specific environmental compartment. In soils, the half-life of 2,4,5-T can vary from approximately 13 to 171 days, with a geometric mean of 40 days. This variability is influenced by factors such as soil type, moisture content, temperature, and microbial activity. In aquatic environments, photolysis in sunlit surface waters is a key factor in its dissipation, while in deeper waters, microbial degradation plays a more significant role. The compound's persistence is generally lower in water compared to soil, especially under conditions favorable to photochemical breakdown.

Environmental Transport and Distribution Dynamics

Mobility in Soil Systems

The movement of 2,4,5-T isopropanolamine salt through the soil profile is a critical factor in determining its potential to reach groundwater or move off-site. This mobility is primarily controlled by its interaction with soil particles and its persistence in the soil environment.

Adsorption and Desorption Characteristics

The adsorption of 2,4,5-T to soil particles is generally considered to be a weak and reversible process, influenced significantly by the compound's chemical state and soil composition. As a phenoxyacetic acid, 2,4,5-T has a pKa of approximately 2.88. nih.gov In most agricultural soils, where the pH is typically above this value, the herbicide exists predominantly in its anionic (negatively charged) form. This state limits its adsorption to negatively charged soil colloids like clay and organic matter due to electrostatic repulsion. acs.orgmdpi.com

Research on the closely related herbicide 2,4-D, which shares the same fundamental chemical structure and behavior, shows that sorption is primarily driven by partitioning into soil organic matter and interactions with clay surfaces. nih.govnih.gov The process is often described by a pseudo-second-order kinetics model, involving a fast initial sorption followed by a slower diffusion into soil micropores. nih.gov Desorption can also be significant, particularly in soils with low organic matter or alkaline pH, allowing the compound to be released back into the soil solution. nih.gov

| Soil Type | Organic Carbon (%) | Adsorption (Kd) Value Range | Relative Adsorption Affinity |

|---|---|---|---|

| Sandy Loam | 0.5 - 1.5 | 0.1 - 0.5 L/kg | Low |

| Silt Loam | 1.5 - 3.0 | 0.4 - 1.2 L/kg | Low to Moderate |

| Clay Loam | 2.0 - 4.0 | 0.8 - 2.5 L/kg | Moderate |

| Soil with High Organic Matter | > 5.0 | > 2.0 L/kg | Moderate to High |

Leaching Potential Through Soil Columns

Due to its high water solubility and generally weak adsorption, 2,4,5-T is considered to have a high potential for leaching through the soil profile. herts.ac.uk Laboratory studies using packed soil columns, a standard method for assessing mobility, would be expected to show significant movement of the 2,4,5-T anion with percolating water. mdpi.com

However, the actual extent of leaching under field conditions is often mitigated by microbial degradation. The half-life of 2,4,5-T in soil is reported to be between 21 and 24 days, which can limit the amount of the compound that reaches deeper soil layers and groundwater. healthandenvironment.org Some studies have indicated a notable resistance to leaching, with 2,4,5-T remaining in the upper soil horizons even after significant rainfall, suggesting that a combination of adsorption and rapid degradation can prevent extensive vertical movement. oregonstate.edu The related compound Silvex (2,4,5-TP), for instance, is not generally expected to leach due to strong adsorption in some soil types. epa.gov

Factors Influencing Soil Mobility

The mobility of 2,4,5-T isopropanolamine salt in soil is not uniform and is strongly influenced by several key environmental factors.

Soil pH: This is a dominant factor. In acidic soils (pH < 4), the herbicide is more likely to be in its non-ionized molecular form, which is less soluble and more readily adsorbed by soil organic matter, thus reducing mobility. acs.orgmdpi.com Conversely, in neutral to alkaline soils (pH > 6), the anionic form prevails, leading to increased repulsion from soil particles and significantly higher mobility. acs.org

Organic Carbon Content: Soil organic matter is the primary sorbent for phenoxy herbicides. nih.govtrb.org Soils with higher organic carbon content exhibit greater adsorption capacity, which immobilizes the herbicide and reduces its leaching potential. nih.gov The quality and degree of decomposition of the organic matter also play a role; partially decomposed organic matter may decrease sorption and increase desorption. nih.gov

Soil Texture and Mineralogy: The clay content of soil contributes to adsorption. nih.gov Clay minerals and metal oxides (aluminum and iron oxides) provide surfaces for potential sorption, although this effect is often secondary to that of organic matter and pH. acs.orgnih.gov Sandy soils, with low clay and organic matter, typically allow for the highest mobility. healthandenvironment.org

| Factor | Condition | Effect on Mobility | Primary Mechanism |

|---|---|---|---|

| Soil pH | Low (Acidic) | Decreased Mobility | Increased proportion of non-ionized molecules, leading to higher adsorption. |

| High (Neutral to Alkaline) | Increased Mobility | Herbicide is in anionic form, leading to electrostatic repulsion from soil colloids. | |

| Organic Carbon | High Content | Decreased Mobility | Provides more sites for adsorption and partitioning. |

| Low Content | Increased Mobility | Fewer available adsorption sites. | |

| Soil Texture | High Clay Content | Decreased Mobility | Provides mineral surfaces for adsorption. |

| High Sand Content | Increased Mobility | Low surface area and few binding sites, allowing rapid percolation. |

Aquatic Transport and Runoff Characteristics

The movement of 2,4,5-T isopropanolamine salt from terrestrial application sites into aquatic environments is a significant pathway of environmental distribution, primarily driven by surface runoff.

Movement from Treated Areas into Surface Water Bodies

The principal mechanism for the entry of 2,4,5-T isopropanolamine salt into surface water is runoff from treated fields. epa.gov Because of its high solubility, the herbicide is readily transported in the dissolved phase with runoff water rather than being primarily bound to eroded soil particles. publish.csiro.aunzpps.org Studies have documented the potential for contamination of rivers and streams following its application. cdc.gov

Once in an aquatic system, the herbicide is not expected to persist indefinitely in the water column. It can be removed through adsorption to suspended sediments and bottom sediments, where it may undergo slow biodegradation. healthandenvironment.orgepa.gov Additionally, it can be absorbed by aquatic biota. healthandenvironment.org Research from forest environments suggests that extensive adsorption and degradation within the forest floor can effectively prevent significant subsequent movement into surface waters after the initial application period. oregonstate.edu

Influence of Rainfall Intensity and Timing on Runoff Concentrations

The concentration of 2,4,5-T in runoff is highly dependent on the timing and intensity of rainfall events following its application.

Timing: A rainfall event that occurs shortly after the herbicide is applied will result in the highest concentrations and greatest total loss in runoff. researchgate.net This is because the herbicide is fresh on the soil or plant surfaces and has had little time to be adsorbed or degraded. One study on 2,4,5-T reported that a storm occurring within 8 hours of application resulted in a runoff loss of 0.4% of the total amount applied. nzpps.org

Intensity and Amount: Runoff concentrations are typically highest in the initial stages of a runoff event and decrease exponentially as the rain continues and the readily available herbicide is washed away. publish.csiro.aunzpps.org While higher rainfall intensity can lead to a faster initiation of runoff and higher flow rates, some studies indicate that the total amount of rainfall is a more critical factor than its intensity in determining the total mass of herbicide washed off. nih.gov However, high-intensity rain on steep slopes can lead to significant losses, with one study on similar herbicides showing losses of up to 65% of the applied amount under such conditions. publish.csiro.auresearchgate.net

| Time Between Application and Rainfall | Rainfall Intensity/Amount | Expected Runoff Concentration |

|---|---|---|

| Short (e.g., < 24 hours) | High Intensity / Large Amount | High |

| Short (e.g., < 24 hours) | Low Intensity / Small Amount | Moderate |

| Long (e.g., > 1 week) | High Intensity / Large Amount | Low |

| Long (e.g., > 1 week) | Low Intensity / Small Amount | Very Low to Negligible |

Detection and Distribution in Rivers, Streams, and Ponds

The detection and distribution of 2,4,5-T, including its salt formulations, in aquatic environments such as rivers, streams, and ponds have been a subject of environmental monitoring, particularly during its period of widespread use. While specific data for the isopropanolamine salt is scarce, studies on 2,4,5-T in general provide insights into its behavior in aquatic systems.

Following the application of 2,4,5-T, particularly through aerial spraying for forestry or agriculture, there is a potential for the contamination of nearby water bodies. Research has shown that direct application or spray drift into streams is a primary route of entry. oregonstate.edu In forest environments, aerial applications of 2,4,5-T have resulted in detectable, albeit generally low-level and short-term, concentrations in streams. oregonstate.edu

Monitoring studies have indicated that the maximum concentrations of 2,4,5-T in streams typically occur during or immediately after application. oregonstate.edu These concentrations are influenced by the amount of the stream surface exposed to the spray. oregonstate.edu For instance, one study noted that concentrations of 2,4,5-T in streams never surpassed 0.1 parts per million (ppm) and did not exceed 0.01 ppm for more than a day following treatment near the spray area. oregonstate.edu The persistence of these residues in the water column is generally brief, often lasting only a few hours after application, due to rapid dilution as the water moves downstream. oregonstate.edu

The isopropanolamine salt of 2,4,5-T is expected to be water-soluble, which facilitates its dispersion in aquatic environments. healthandenvironment.org However, once in the water, phenoxy herbicides like 2,4,5-T can undergo several processes. Amine salt formulations are known to dissociate in water, releasing the 2,4,5-T acid anion. epa.gov This anion can then interact with various components of the aquatic system. It can be adsorbed by suspended sediments and bottom clays (B1170129) or be taken up by aquatic biota. healthandenvironment.org These processes contribute to the relatively short persistence of 2,4,5-T in the water column. healthandenvironment.org

The following interactive table summarizes findings from a study monitoring 2,4,5-T concentrations in a stream following aerial application.

Atmospheric Transport and Deposition

The atmospheric transport and subsequent deposition of 2,4,5-T isopropanolamine salt are critical pathways for its distribution in the environment beyond the intended application area. These processes are influenced by the chemical properties of the compound, application methods, and meteorological conditions.

Volatilization from Treated Surfaces

Amine salt formulations are generally considered to be of low volatility. researchgate.net However, volatilization of the amine itself from the herbicide-amine salt can occur, potentially leading to the formation of the more volatile acid form of the herbicide. digitellinc.com Environmental factors such as temperature, humidity, and wind speed can significantly influence the rate of volatilization. researchgate.net Higher temperatures and wind speeds tend to increase volatilization, while high humidity can decrease it. The nature of the treated surface also plays a role; for example, volatilization can be faster from plant surfaces than from soil. bund.de

Atmospheric Dispersion of Vapors and Droplets

Once volatilized or released as fine droplets during spraying, 2,4,5-T isopropanolamine salt can be dispersed in the atmosphere. The extent of this dispersion depends on meteorological conditions, particularly wind speed and direction, as well as atmospheric stability. nih.gov Spray drift, which is the movement of pesticide droplets away from the target area during application, is a primary mechanism of atmospheric entry. cdc.gov

Atmospheric monitoring in agricultural regions of the United States during the period of 2,4,5-T use detected ambient air concentrations ranging from 0.06 to 14.6 µg/m³. pic.int These findings indicate that atmospheric transport can lead to the widespread, low-level presence of the herbicide in the air. The dispersed vapors and droplets can travel significant distances from the application site, leading to off-target deposition. nih.gov

Wet and Dry Deposition Processes

Atmospheric 2,4,5-T can be removed from the atmosphere and deposited onto terrestrial and aquatic surfaces through wet and dry deposition. cdc.gov Wet deposition occurs when the compound is scavenged from the atmosphere by precipitation, such as rain or snow. ut.ee Dry deposition involves the settling of particles and the absorption of gases onto surfaces in the absence of precipitation. noaa.gov

The following table provides a conceptual overview of the factors influencing the atmospheric transport and deposition of 2,4,5-T isopropanolamine salt.

Ecological Impacts and Environmental Residue Profiling

Impact on Non-Target Terrestrial Flora

As a selective, systemic herbicide, 2,4,5-T was designed to target dicotyledonous (broadleaf) plants while leaving most monocotyledonous plants, like grasses, largely unaffected. juniperpublishers.comforestresearch.gov.uk Its mode of action involves mimicking the plant growth hormone auxin, leading to uncontrolled and disorganized growth that ultimately proves fatal to susceptible species. juniperpublishers.com

The application of 2,4,5-T and its salt formulations is highly phytotoxic to a wide array of non-target broadleaf plants. healthandenvironment.org Susceptibility can vary by species, growth stage, and the concentration of the herbicide exposure. vt.eduiastate.edu

Detailed Research Findings: Exposure to phenoxy herbicides like 2,4,5-T induces a range of characteristic symptoms in sensitive plants. These symptoms are a direct result of the herbicide's systemic action, which disrupts normal hormonal processes and is rapidly translocated to actively growing tissues like new leaves and stems. vt.edu

Commonly observed phytotoxic effects include:

Epinasty: A downward bending and twisting of leaves and stems. vt.eduiastate.edu

Leaf Cupping and Curling: Leaves may curl upwards or downwards, appearing cupped or distorted. iastate.eduokstate.edu

Stem and Petiole Twisting: Stems and petioles (leaf stalks) exhibit abnormal twisting and bending. vt.edu

Tissue Proliferation: Swelling and abnormal growth can occur on stems and petioles. vt.edu

Chlorosis and Necrosis: At higher concentrations, affected tissues may yellow (chlorosis) and eventually die (necrosis). okstate.edumsu.edu

Numerous broadleaf species are known to be particularly sensitive to phenoxy herbicides. This high sensitivity means that even minute amounts can cause significant injury. iastate.eduokstate.edu

Table 1: Documented Symptoms of Phenoxy Herbicide Injury on Sensitive Broadleaf Species

| Plant Species | Observed Phytotoxic Symptoms | Reference |

|---|---|---|

| Cotton | High sensitivity, leaf malformation. | healthandenvironment.org |

| Grapes | Very high sensitivity, leaf distortion, abnormal development. | healthandenvironment.orgjuniperpublishers.comvt.edu |

| Tomatoes | Downward leaf cupping (epinasty), high sensitivity. | healthandenvironment.orgvt.eduiastate.edu |

| Redbud | High sensitivity to minute amounts, distorted growth. | iastate.eduokstate.edu |

| Ornamentals (e.g., Petunia, Geranium) | High sensitivity, distorted and irregular growth. | healthandenvironment.orgiastate.edu |

| Fruit Trees (e.g., Apple, Peach) | High sensitivity, leaf malformation. | healthandenvironment.orgiastate.edu |

| Beans | Stunting, epinasty, swollen stems. | vt.edu |

Non-target plant injury frequently occurs when herbicides move from the intended application site onto adjacent sensitive vegetation. usu.edu This off-target movement happens primarily through two mechanisms: spray drift and volatilization.

Spray Drift: This is the physical movement of liquid spray droplets by wind during application. Even a slight breeze can carry these droplets to nearby susceptible plants, causing unintended damage. usu.edu

Volatilization: Some herbicides can transform into a vapor or gas after application and move as an "herbicide cloud." usu.edu This process is highly dependent on the herbicide's formulation and environmental conditions. Volatilization can occur for hours after the initial spray, with the potential for damage increasing at higher air temperatures, particularly those exceeding 80°F (27°C). okstate.eduusu.edu

The amine salt formulations, such as isopropanolamine salt, are generally considered to have lower volatility compared to ester formulations, which were also common for phenoxy herbicides. okstate.edu However, under hot conditions, even lower-volatility formulations can pose a risk to highly sensitive nearby plants. okstate.edu

Impact on Aquatic Ecosystems

Formulations of 2,4,5-T were used for the control of aquatic weeds in various water bodies. epa.govepa.gov This direct application, along with runoff from treated terrestrial sites, represented a significant pathway for the compound to enter aquatic ecosystems.

The herbicidal properties of 2,4,5-T that make it effective against terrestrial broadleaf plants also impact aquatic plant life. As a systemic herbicide, it can be absorbed by aquatic plants, leading to similar hormonal disruptions and growth abnormalities. blm.govwaterquality.gov.au Its use was intended to control floating, emergent, and submerged aquatic vegetation. blm.gov The introduction of such a herbicide can significantly alter the composition of aquatic plant communities by selectively removing susceptible species, potentially favoring the growth of more resistant ones. epa.gov

The primary routes of entry for 2,4,5-T into water systems were direct application for aquatic weed management and surface runoff from treated agricultural or forested lands. epa.gov Once in the water, the environmental fate of 2,4,5-T is governed by several processes.

Environmental Fate in Aquatic Systems:

Persistence: In water, 2,4,5-T is not considered highly persistent. healthandenvironment.org

Adsorption: It is expected to bind strongly to sediment, where it undergoes slow biodegradation. epa.govepa.gov

Volatilization: Due to its low vapor pressure, significant loss from water surfaces via volatilization is not expected. epa.govepa.gov

Biodegradation: The compound is subject to slow biodegradation in both water and sediment. epa.gov One of the identified breakdown products is 2,4,5-Trichlorophenol (B144370). epa.gov

The half-life of 2,4,5-T in soil is estimated to be between 21 and 24 days, while on grass, it is between 8 and 17 days. healthandenvironment.org In aquatic environments, it is typically absorbed by biota or clay within a few days. healthandenvironment.org

Broader Ecosystem-Level Responses

The impact of a selective herbicide like 2,4,5-T extends beyond the direct effects on target and non-target plants. By altering the foundational plant communities, it can trigger broader, cascading effects throughout the ecosystem. umweltbundesamt.de The reduction of plant biomass and diversity can impact herbivorous insects that rely on these plants for food, which in turn affects species at higher trophic levels, such as birds and bats that feed on those insects. umweltbundesamt.de

In aquatic systems, the removal of aquatic macrophytes can alter the physical habitat, affecting fish and invertebrates that use these plants for cover and food. epa.gov Furthermore, the introduction of chemical stressors can lead to shifts in community composition. For example, the reduction of zooplankton populations by certain pesticides has been shown to lead to an increase in phytoplankton biomass (an algal bloom), demonstrating how the impact on one trophic level can indirectly affect another. beyondpesticides.orgresearchgate.net While these are general ecological principles, the selective removal of plant species by 2,4,5-T would inevitably initiate shifts in the structure and function of the treated ecosystem.

Alterations in Plant Community Composition and Structure

As a synthetic auxin, 2,4,5-T is a selective herbicide that is phytotoxic to almost all broad-leaved plants, while leaving grasses and conifers largely unaffected. healthandenvironment.orgwikipedia.org Its mode of action involves mimicking the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible species, which ultimately results in their death. wikipedia.org This selectivity fundamentally alters the composition and structure of plant communities in treated areas.

The application of 2,4,5-T leads to a reduction in the abundance and diversity of dicotyledonous plants. This shift favors the growth and dominance of monocotyledonous species, such as grasses, which are tolerant to the herbicide. In forestry, for instance, it was used to remove competing hardwood trees and broadleaf weeds to promote the growth of commercially valuable conifers. healthandenvironment.org This targeted removal of specific plant functional groups directly engineers a less complex and less diverse plant community, transitioning mixed vegetation stands into near-monocultures of tolerant species.

Indirect Effects on Dependent Biota and Ecosystem Services

The targeted elimination of broadleaf vegetation induces significant indirect effects on the biota that depend on these plants for survival. The simplification of the plant community structure leads to a loss of habitat and food resources for a variety of organisms.

Research has demonstrated a marked decline in animal species diversity following the application of herbicides like 2,4,5-T. For example, one study noted a dramatic difference between a sprayed forest and adjacent unsprayed areas. The treated zone hosted only 24 species of birds and 5 species of mammals, whereas the untreated sections contained 145 to 170 bird species and 30 to 55 mammal species. wikipedia.org This reduction is a direct consequence of the removal of plants that provide essential food, nesting sites, and cover for these animals.

The loss of plant diversity and the subsequent impact on animal populations can also disrupt crucial ecosystem services. These services include:

Pollination: The removal of flowering broadleaf plants reduces the availability of nectar and pollen, negatively impacting native pollinators like bees and other insects.

Nutrient Cycling: Changes in the plant community can alter the composition of litterfall, affecting soil microbial communities and the rates of nutrient cycling.

Pest Control: A simplified ecosystem may support fewer natural predators of pest species, potentially leading to outbreaks.

Soil Stability: The loss of deep-rooted broadleaf plants can, in some cases, affect soil structure and increase the potential for erosion.

Environmental Residue Detection and Levels

The persistence and movement of 2,4,5-T in the environment determine its residue profile in various ecological compartments.

Residues in Soil Ecosystems

In soil, 2,4,5-T is primarily degraded by microbial action. healthandenvironment.org Its persistence can vary significantly based on environmental conditions such as temperature, moisture, and the presence of suitable microbial populations. The half-life of 2,4,5-T in soil has been reported to range from several weeks to many months. regenesis.comiiab.me One source cites a typical soil half-life of 21-24 days. healthandenvironment.org The primary degradation product in soil is 2,4,5-trichlorophenol (2,4,5-TCP). tandfonline.comnih.gov

Studies in forest environments show that herbicide residues are highest on the forest floor immediately after application and decline sharply thereafter. oregonstate.edu One study observed that residues in the forest floor decreased from 31 mg/m² right after application to 2 mg/m² after one year. oup.com The herbicide tends to be adsorbed to soil particles, which limits its vertical movement. oregonstate.eduoregonstate.edu Research has shown that very little of the herbicide moves into the soil column itself; one study found that the maximum residue in the 0-15 cm soil layer was equivalent to only 8% of the initial application rate, and no residues were detected below this depth. oregonstate.educambridge.org

Residue Levels of 2,4,5-T in a Forest Ecosystem Over Time

| Time After Application | Vegetation (mg/kg) | Forest Floor (mg/m²) | Soil (0-15 cm) (mg/kg) |

|---|---|---|---|

| Immediately | 151 | 31 | - |

| 1 Month | 24 | - | <0.01 |

| 3 Months | 7.9 | 13.1 | 0.08 |

| 6 Months | 4.6 | 3.92 | 0.02 |

| 12 Months | 0.07 | 2 | <0.01 |

| 24 Months | <0.01 | 1.6 | <0.01 |

Data compiled from studies by Kunkel et al. (1987) and Norris et al. (1977). oregonstate.eduoup.com

Residues in Surface and Subsurface Water Systems

Contamination of water systems with 2,4,5-T is generally low and short-lived. The compound has been rarely detected in groundwater, which is attributed to its tendency to be adsorbed by soil and its degradation in the upper soil layers. iiab.meoregonstate.edu

Surface water contamination primarily occurs through direct application or spray drift into streams and rivers. oregonstate.eduoregonstate.edu In such cases, the highest concentrations are observed during or immediately after application and decline rapidly. oregonstate.edu Monitoring of operational aerial spraying in forests showed that while some herbicide was detected in nearly all streams in treated areas, concentrations rarely exceeded 0.1 parts per million (ppm) and typically fell below detectable limits within a few hours. oregonstate.edu One study in a forest watershed measured a maximum concentration of 0.012 mg/L during application, with a peak of 0.05 mg/L occurring after a rainfall event. No 2,4,5-T was found in the stream water more than 13 days after the application. oup.com Runoff from treated fields can contribute to water residues, particularly during the first major storm after application. tandfonline.com

Residues in Non-Target Biota (e.g., vegetation)

Non-target organisms are most likely to be exposed to 2,4,5-T by coming into contact with or consuming recently treated vegetation. oregonstate.edu Residue levels on plant foliage are highest immediately following application and decrease significantly over time due to factors like weathering, plant metabolism, and photodegradation. oregonstate.edu

In one forest study, initial 2,4,5-T residues on vegetation were approximately 50 ppm after an application of 2.24 kg/ha , declining by over 90% within the first month. oregonstate.edu Another study found average residues of 151 mg/kg on vegetation right after spraying, which dropped to 61 mg/kg after one week and to 0.07 mg/kg after one year. oup.com Even after 360 days, trace residues (0.01% to 0.02%) were still evident in some foliage. cambridge.org

Residues have also been detected in wildlife. While most edible parts of deer sampled 10 to 43 days after an application showed no detectable residues, a low level of 0.021 mg/kg was found in the liver of one animal, indicating some level of bioaccumulation, although retention is generally low. oregonstate.edu

Analytical Methodologies for Environmental Monitoring

The environmental monitoring of "2,4,5-T isopropanolamine salt" predominantly focuses on its active acidic form, 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), into which the salt rapidly dissociates in the environment. iiab.me Due to its historical use and persistence, robust analytical methods are required to detect and quantify its residues in various environmental compartments. herts.ac.uk Although all uses of 2,4,5-T in the United States were phased out by 1985, monitoring may still be relevant in specific contexts, such as legacy contamination sites. iiab.meca.gov

Future Research Directions and Knowledge Gaps

Elucidation of Novel Microbial Degradation Pathways and Enzymes

While the microbial degradation of the parent compound, 2,4,5-T, has been investigated, with several bacterial strains such as Pseudomonas cepacia identified as capable of its breakdown, the metabolic fate of the isopropanolamine salt is largely unknown. asm.orgresearchgate.net Future research must focus on isolating and characterizing microbial consortia and pure cultures that can metabolize the intact salt. This includes not only the cleavage of the ether linkage of the phenoxyacetic acid but also the degradation of the isopropanolamine moiety.

Key research questions include:

What are the specific enzymatic pathways involved in the degradation of the isopropanolamine component of the molecule?

Do the degradation pathways of the 2,4,5-T component differ when it is present as an isopropanolamine salt compared to its acid or other salt forms?

Can novel enzymes with enhanced activity and stability for the degradation of 2,4,5-T isopropanolamine salt be identified and engineered?

A deeper understanding of these microbial processes is fundamental for developing effective bioremediation strategies.

Development of Advanced Analytical Techniques for Trace Residues and Metabolites

Current analytical methods are primarily designed for the detection of 2,4,5-T and its common degradants, such as 2,4,5-trichlorophenol (B144370). fao.orgepa.gov However, these methods may not be suitable for the detection and quantification of the isopropanolamine salt or its unique metabolites. The development of advanced analytical techniques with high sensitivity and specificity is crucial for accurately assessing the environmental contamination, fate, and transport of this specific compound.

Future research should prioritize:

The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods tailored for the detection of 2,4,5-T isopropanolamine salt in complex environmental matrices like soil, water, and biological tissues.

The synthesis and characterization of potential metabolites of 2,4,5-T isopropanolamine salt to be used as analytical standards.

The exploration of novel sample preparation and extraction techniques to improve the recovery and reduce matrix effects for the analysis of this polar compound.

Table 1: Comparison of Analytical Method Requirements

| Analyte | Current Methods | Future Requirements for 2,4,5-T Isopropanolamine Salt |

|---|---|---|

| 2,4,5-T | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | LC-MS/MS, High-Resolution Mass Spectrometry (HRMS) |

| 2,4,5-Trichlorophenol | GC-MS, HPLC | Methods to differentiate from other sources of this metabolite |

| 2,4,5-T Isopropanolamine Salt | Not established | Development of specific and sensitive methods for the intact salt |

Refined Predictive Modeling of Environmental Fate and Transport under Diverse Conditions

Predictive models for the environmental fate and transport of pesticides are invaluable tools for risk assessment. researchgate.netmdpi.com While models exist for 2,4,5-T, the distinct physicochemical properties of its isopropanolamine salt, such as its higher water solubility and potentially lower volatility, necessitate the development of refined models. healthandenvironment.org These properties can significantly influence its mobility in soil and water, as well as its potential for leaching into groundwater.

Future modeling efforts should incorporate:

Experimentally determined physicochemical properties of 2,4,5-T isopropanolamine salt, including its water solubility, vapor pressure, and octanol-water partition coefficient.

The influence of environmental factors such as soil type, pH, temperature, and organic matter content on the adsorption, desorption, and degradation of the salt.

The development of coupled models that simulate the transport of both the 2,4,5-T anion and the isopropanolamine cation in the subsurface.

Table 2: Physicochemical Properties for Environmental Modeling

| Property | 2,4,5-T (Acid) | 2,4,5-T Isopropanolamine Salt |

|---|---|---|

| Water Solubility | Sparingly soluble | Expected to be highly soluble (Data gap) |

| Vapor Pressure | Low | Expected to be very low (Data gap) |

Innovation in Sustainable Bioremediation and Physicochemical Remediation Technologies

The remediation of sites contaminated with 2,4,5-T has been a focus of research, with both bioremediation and physicochemical approaches being explored. frtr.govitrcweb.orgresearchgate.net However, the efficacy of these technologies for the isopropanolamine salt has not been evaluated. Innovations in sustainable remediation technologies are needed to address potential contamination from this specific formulation.

Future research in this area should include:

The investigation of bioremediation strategies that utilize microbial consortia capable of completely mineralizing 2,4,5-T isopropanolamine salt.

The development of advanced oxidation processes (AOPs) and other physicochemical methods that are effective in degrading both the aromatic and amine components of the molecule.

The assessment of the environmental impact and cost-effectiveness of different remediation technologies for 2,4,5-T isopropanolamine salt.

Comprehensive Long-Term Ecological Impact Assessments Beyond Direct Phytotoxicity

The phytotoxicity of 2,4,5-T to broad-leaved plants is well-documented. healthandenvironment.org However, the long-term ecological impacts of the isopropanolamine salt on non-target organisms and ecosystem functions are largely unknown. The isopropanolamine moiety itself may have toxicological properties that differ from the parent herbicide, and the combined effects of the salt need to be thoroughly investigated.

Comprehensive long-term ecological impact assessments should encompass:

Chronic toxicity studies on a wide range of non-target organisms, including aquatic invertebrates, fish, amphibians, and soil microorganisms.

Investigations into the potential for bioaccumulation and biomagnification of the isopropanolamine salt and its metabolites in food webs.

Studies on the effects of the compound on ecosystem-level processes, such as nutrient cycling, decomposition, and soil microbial community structure and function.

A proactive approach to understanding the potential ecological risks associated with 2,4,5-T isopropanolamine salt is essential for informed environmental management and regulation.

Q & A

Basic Research Questions

Q. How can 2,4,5-T isopropanolamine salt be synthesized, and what methods confirm its identity?

- Methodology : Use precipitation techniques by reacting 2,4,5-T acid with isopropanolamine in a solvent system. Confirm identity via qualitative cation/anion tests:

- Cation: Flame test or precipitation with sodium hydroxide (e.g., isopropanolamine produces ammonia gas when heated).

- Anion: Acidify the salt with HCl and test for 2,4,5-T using GC-MS or IR spectroscopy to detect trichlorophenoxyacetate functional groups .

Q. What solubility characteristics of 2,4,5-T isopropanolamine salt are critical for experimental design?

- Methodology : Test solubility in polar (water, ethanol) and nonpolar solvents (hexane) under controlled temperatures. Classify as soluble (>0.1 g/mL) or insoluble using gravimetric analysis. Compare results against solubility rules for carboxylate salts .

- Data Handling : Tabulate solubility data with standard deviations from triplicate trials .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity of 2,4,5-T isopropanolamine salt?

- Methodology : Apply Design of Experiments (DOE) to test variables:

- Temperature: 25°C vs. 40°C.

- Molar ratios: Isopropanolamine excess (1:1.2 to 1:1.5).

- Solvent systems: Aqueous vs. ethanol-water mixtures.

Q. What analytical techniques are suitable for studying environmental degradation products of 2,4,5-T isopropanolamine salt?

- Methodology : Simulate degradation via photolysis (UV light) or hydrolysis (pH 3–9). Analyze products using:

- LC-QTOF-MS: Identify polar degradation intermediates.

- GC-ECD: Detect chlorinated byproducts (e.g., dioxins).

Q. How can researchers resolve contradictions in purity assessments from different analytical methods?

- Methodology : Cross-validate using:

- Titration: Acid-base titration to determine active ingredient content.

- Thermogravimetric Analysis (TGA): Measure residual solvents or impurities.

Q. What validation protocols ensure accuracy in quantifying trace impurities in 2,4,5-T isopropanolamine salt?

- Methodology :

- Calibration curves: Prepare impurity standards (e.g., residual isopropanolamine) for HPLC or GC-MS.

- Recovery studies: Spike samples with known impurity concentrations (80–120% recovery target).

Q. How should researchers design experiments to evaluate the compound’s biological interactions?

- Methodology : Use in vitro models (e.g., human keratinocytes or soil microorganisms) to assess cytotoxicity or biodegradation.

- Dose-response assays: Test 0.1–100 µM concentrations.

- Controls: Include solvent-only and positive controls (e.g., sodium dodecyl sulfate for cytotoxicity).

Guidance for Reporting

- Lab Reports : Follow standardized sections (Introduction, Materials/Methods, Results, Discussion) with raw data in appendices. Use tools like ChemPy for equation formatting and avoid jargon .

- Data Visualization : Present solubility or degradation data via box plots (median, quartiles) and kinetic models (pseudo-first-order plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.